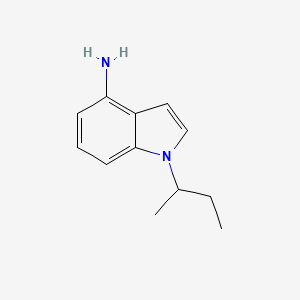
1-(Butan-2-yl)-1H-indol-4-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Butan-2-yl)-1H-indol-4-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. The structure of this compound consists of an indole core with a butan-2-yl group attached to the nitrogen atom at position 1 and an amine group at position 4.
Preparation Methods
The synthesis of 1-(Butan-2-yl)-1H-indol-4-amine can be achieved through various synthetic routes. One common method involves the alkylation of indole with butan-2-yl halide in the presence of a base such as sodium hydride or potassium carbonate. The reaction is typically carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. Another approach involves the reductive amination of 1-(Butan-2-yl)-1H-indole-4-carbaldehyde with ammonia or an amine source in the presence of a reducing agent like sodium cyanoborohydride.
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(Butan-2-yl)-1H-indol-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-4-carboxylic acids.
Reduction: Reduction of the compound can be achieved using hydrogen gas in the presence of a palladium catalyst, leading to the formation of 1-(Butan-2-yl)-1H-indoline-4-amine.
Substitution: Nucleophilic substitution reactions can occur at the amine group, where electrophiles such as alkyl halides or acyl chlorides can react to form N-substituted derivatives.
Condensation: The compound can undergo condensation reactions with aldehydes or ketones to form Schiff bases or imines.
Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and various electrophiles under controlled temperature and pH conditions. Major products formed from these reactions include indole-4-carboxylic acids, indoline derivatives, N-substituted indoles, and Schiff bases.
Scientific Research Applications
1-(Butan-2-yl)-1H-indol-4-amine has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives and heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Medicine: It has potential therapeutic applications in the development of drugs targeting neurological disorders, cancer, and infectious diseases.
Industry: The compound is utilized in the production of dyes, pigments, and agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Butan-2-yl)-1H-indol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to downstream effects. For example, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and signal transduction. Additionally, it can inhibit certain enzymes involved in metabolic pathways, altering cellular processes and physiological responses.
Comparison with Similar Compounds
1-(Butan-2-yl)-1H-indol-4-amine can be compared with other indole derivatives such as:
1-Methyl-1H-indol-4-amine: Similar structure but with a methyl group instead of a butan-2-yl group.
1-(Butan-2-yl)-1H-indole-3-carboxylic acid: Contains a carboxylic acid group at position 3 instead of an amine group at position 4.
1-(Butan-2-yl)-1H-indole-2,3-dione: Features a dione group at positions 2 and 3.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C12H16N2 |
|---|---|
Molecular Weight |
188.27 g/mol |
IUPAC Name |
1-butan-2-ylindol-4-amine |
InChI |
InChI=1S/C12H16N2/c1-3-9(2)14-8-7-10-11(13)5-4-6-12(10)14/h4-9H,3,13H2,1-2H3 |
InChI Key |
BCGGLBIDKZIXOO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)N1C=CC2=C(C=CC=C21)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















